molecular formula C23H29BrN2O3 B2497894 3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1106769-45-2

3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

Cat. No. B2497894
CAS RN: 1106769-45-2
M. Wt: 461.4
InChI Key: QWIVGKQSTFHAII-UHFFFAOYSA-M
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Description

The compound belongs to a class of chemicals known for their unique structures and properties, contributing to diverse applications in chemistry and materials science. The structural complexity of this compound, including its bromide ion and the presence of both dimethoxyphenyl and ethylphenyl groups, suggests it has significant potential for detailed study in these fields.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step chemical reactions, employing strategies such as the three-component reaction for constructing imidazo[1,2-a]pyridine derivatives. For instance, Ghandi et al. (2017) described a catalyst-free synthesis of 3-hydroxyimidazo[1,2-a]pyridine zwitterion derivatives, hinting at methodologies that might be relevant for synthesizing the compound of interest (Ghandi, Moshtaghi, & Abbasi, 2017).

Molecular Structure Analysis

The molecular structure of closely related compounds reveals interactions such as hydrogen bonding and π-π stacking, which are essential for understanding the stability and reactivity of the compound. For example, Quiroga et al. (2010) explored the hydrogen-bonded dimers and chain of rings in pyrazolo[3,4-b]pyridine derivatives, providing insight into the molecular aggregation that could be relevant to our compound of interest (Quiroga, Trilleras, Hursthouse, Cobo, & Glidewell, 2010).

Chemical Reactions and Properties

The reactivity of similar compounds with various reactants can shed light on the chemical reactions and properties of our compound. Studies on the reactivity of imidazo[1,2-a]pyridines and related structures often reveal complex behaviors under different conditions, indicating a rich area for exploration.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are typically determined through experimental studies. Research on similar compounds, like the work by Szafran et al. (2006) on the structure of related pyridinium bromides, provides valuable data on crystallography and spectroscopy that could be analogous to our compound (Szafran, Nowak-Wydra, Katrusiak, & Dega‐Szafran, 2006).

Chemical Properties Analysis

Chemical properties, including reactivity with other substances, stability under various conditions, and potential for forming derivatives, are central to understanding the compound's utility and behavior. The research by Gad-Elkareem et al. (2011) on the synthesis and antimicrobial activity of thio-substituted ethyl nicotinate derivatives illustrates the type of chemical property analysis that might apply to our compound (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis from 4-Methylene-5,5-dimethyl-1,3-dioxolan-2-one : This compound was used in the synthesis of derivatives like 2-imidazo[1,2-a]pyridin-2-yl-2-propanol and others, showcasing its versatility in chemical synthesis (Bogolyubov, Chernysheva, & Semenov, 2004).
  • Involvement in Redox Behavior of Rhenium Halides : It participates in reactions producing rhenium(II) polymers, highlighting its role in redox chemistry (Glicksman & Walton, 1976).
  • Anticancer Activity : A related compound exhibited significant inhibitory activity against human breast adenocarcinoma and liver carcinoma cell lines (El-Ebiary, Swellem, & Nawwar, 2017).
  • Formation of Dinuclear Complexes : Its derivatives are used to form dinuclear complexes, which have been characterized for their spectroscopic data (Cox, Aslanidis, & Karagiannidis, 2000).

Catalytic and Synthetic Applications

  • Catalyst-free Synthesis of Zwitterion Derivatives : It has been utilized in a catalyst-free synthesis approach for creating 3-hydroxyimidazo[1,2-a]pyridine zwitterion derivatives (Ghandi, Moshtaghi, & Abbasi, 2017).
  • Novel Synthetic Routes : Researchers have explored novel synthetic routes involving this compound to form various heterocyclic systems (Lis, Traina, & Huffman, 1990).
  • Synthesis of Cyanopyridone Derivatives : It has been used in the synthesis of cyanopyridone derivatives, which exhibited potential biological activities (Salman, 1999).

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N2O3.BrH/c1-4-17-8-11-19(12-9-17)24-16-23(26,25-14-6-5-7-22(24)25)18-10-13-20(27-2)21(15-18)28-3;/h8-13,15,26H,4-7,14,16H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIVGKQSTFHAII-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC([N+]3=C2CCCC3)(C4=CC(=C(C=C4)OC)OC)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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